4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide
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Overview
Description
4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Introduction of the Carboxamide Group: Reacting the thiazole intermediate with a carboxylic acid derivative.
Addition of the Phenylureido Group: Coupling the intermediate with phenyl isocyanate to introduce the phenylureido group.
Final Functionalization: Introducing the 4-methyl and 3-phenylpropyl groups through appropriate alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize yield and purity.
Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenylureido groups could play a crucial role in binding to these targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Phenylureido Compounds: Compounds with phenylureido groups attached to different core structures.
Uniqueness
4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiazole or phenylureido derivatives.
Properties
IUPAC Name |
4-methyl-2-(phenylcarbamoylamino)-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-18(19(26)22-14-8-11-16-9-4-2-5-10-16)28-21(23-15)25-20(27)24-17-12-6-3-7-13-17/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMKQPVYEOINOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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